molecular formula C17H14N2O6S B2831087 5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1105242-04-3

5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2831087
CAS No.: 1105242-04-3
M. Wt: 374.37
InChI Key: IXWMCCCBPRXDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, has been detailed, highlighting methods to obtain derivatives with potential for further chemical modifications. The structural analysis of these compounds, including crystal structure discussions, provides a foundation for understanding their reactivity and potential applications in materials science or as intermediates in organic synthesis (Al-Sheikh et al., 2009).

Heterocyclic Chemistry

Studies on heterocyclic derivatives, such as 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione, provide insights into the synthesis and potential applications of heterocyclic compounds. These compounds are essential in developing pharmaceuticals, agrochemicals, and dyes, showcasing the versatility of such molecular frameworks (Mataka et al., 1993).

Chemical Reactions and Modifications

The reactivity of compounds containing similar functional groups, such as reactions with primary and secondary alkylamines, unveils a pathway for creating diverse derivatives. These reactions can lead to new compounds with varied biological activities, hinting at the potential for developing novel therapeutics or chemical probes (Jeon & Kim, 2000).

Antimicrobial Activity

Research on derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione has shown antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents. Such studies underline the importance of structural modifications to enhance biological activity, providing a template for future research in antimicrobial drug discovery (Ghorab et al., 2017).

Properties

IUPAC Name

5-[[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-17(2)24-14(20)10(15(21)25-17)6-18-16-19-11(7-26-16)9-3-4-12-13(5-9)23-8-22-12/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWMCCCBPRXDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.